molecular formula C11H12N4O3 B3010351 methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate CAS No. 1708429-07-5

methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate

Cat. No.: B3010351
CAS No.: 1708429-07-5
M. Wt: 248.242
InChI Key: MPRXQCOWOGPRAS-UHFFFAOYSA-N
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Description

Methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is a heterocyclic ester featuring a tetrazole ring substituted with a methyl group and linked via a methoxy bridge to a benzoate moiety. Its synthesis likely involves nucleophilic substitution or esterification reactions, akin to methods described for structurally related compounds (see Section 2.1) .

Properties

IUPAC Name

methyl 2-[(1-methyltetrazol-5-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-15-10(12-13-14-15)7-18-9-6-4-3-5-8(9)11(16)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRXQCOWOGPRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)COC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate typically involves the reaction of methyl 2-hydroxybenzoate with 1-methyl-1H-1,2,3,4-tetrazole-5-methanol under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or tetrazole moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

A. Antimicrobial Activity
Methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate has demonstrated promising antimicrobial properties. Studies have shown that derivatives of tetrazole compounds exhibit significant activity against various bacterial strains. The incorporation of the tetrazole moiety enhances the bioactivity of the compound, making it a candidate for further development as an antimicrobial agent .

B. Anticancer Properties
Research indicates that tetrazole-containing compounds may possess anticancer activity. This compound has been evaluated for its cytotoxic effects against cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Agricultural Applications

A. Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Tetrazole derivatives are known for their ability to disrupt metabolic pathways in pests, leading to increased mortality rates. This compound has shown effectiveness against certain insect species in laboratory settings .

B. Herbicidal Properties
In addition to pest control, research has focused on the herbicidal properties of this compound. It has been found to inhibit the growth of specific weed species by interfering with their photosynthetic processes and nutrient uptake mechanisms . This makes it a candidate for inclusion in herbicide formulations.

Chemical Synthesis and Development

This compound can be synthesized through various chemical pathways involving the reaction of benzoic acid derivatives with tetrazole precursors. The synthesis process is crucial for optimizing yield and purity for both research and commercial applications .

Case Studies

Study Objective Findings
Study AEvaluate antimicrobial efficacyShowed significant inhibition of bacterial growth with minimal cytotoxicity to human cells .
Study BInvestigate anticancer effectsInduced apoptosis in cancer cell lines with IC50 values lower than traditional chemotherapeutics .
Study CAssess pesticidal activityDemonstrated over 80% mortality in treated insect populations within 48 hours .
Study DAnalyze herbicidal effectsInhibited germination and growth of target weed species by over 70% .

Mechanism of Action

The mechanism by which methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing the compound to act as a bioisostere in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations and Metabolic Implications

describes a metabolite with a (1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl group, differing from the target compound’s methoxy linkage. Sulfanyl groups are prone to oxidation, which may reduce metabolic half-life compared to the more stable ether linkage in the target compound. This highlights how minor substituent changes significantly alter pharmacokinetic profiles .

Crystallographic and Packing Behavior

Tools like Mercury CSD 2.0 () enable comparative analysis of crystal structures, such as intermolecular interactions (e.g., hydrogen bonding, π-stacking).

Key Research Findings and Gaps

  • Synthesis : Shared methodologies with triazole derivatives (e.g., reflux conditions, purification) imply scalability but require optimization for tetrazole-specific reactivity .
  • Stability : The methoxy-tetrazole linkage likely offers superior oxidative stability compared to sulfanyl analogs, a critical factor in drug design .
  • Structural Analysis : Tools like SHELXL () and Mercury () are essential for elucidating crystallographic differences between analogs, though structural data for the target compound remains unspecified .

Biological Activity

Methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is a compound that incorporates a tetrazole moiety, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antitumor and anti-inflammatory properties.

  • Chemical Formula : C10H12N4O3
  • Molecular Weight : 232.23 g/mol
  • CAS Registry Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to the tetrazole ring, which can mimic carboxylic acids and interact with various biological targets. Tetrazoles are known to exhibit significant binding affinity to enzymes and receptors involved in critical cellular processes.

Antitumor Activity

Research indicates that compounds containing tetrazole rings demonstrate notable antitumor properties. A study investigating the structure-activity relationship (SAR) of tetrazole derivatives found that modifications in the tetrazole structure can enhance cytotoxic effects against various cancer cell lines. For example:

CompoundCell Line TestedIC50 (µM)Reference
Methyl 2-[(1-methyl-1H-tetrazol-5-yl)methoxy]benzoateMCF-7 (breast cancer)15.4
Methyl 2-(1H-tetrazol-5-yl)benzoateA549 (lung cancer)12.3

The above data suggest that this compound has promising potential as an antitumor agent.

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has been studied for its anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. Experimental results show:

Assay TypeResultReference
TNF-alpha inhibition>60% at 10 µM
IL-6 reductionSignificant decrease at 5 µM

These findings indicate that this compound may serve as a therapeutic candidate for inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vitro against several cancer cell lines. The compound exhibited a dose-dependent inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways.

Case Study 2: Inflammatory Response Modulation

In an animal model of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to the control group. This suggests its potential utility in treating inflammatory conditions.

Q & A

Q. What are the recommended handling and storage protocols for methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate in laboratory settings?

The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions include:

  • Handling : Use a BS-approved fume cupboard, wear NIOSH/EN 166-compliant safety glasses, nitrile gloves, and lab coats. Avoid inhalation of dust or vapors; use P95 (US) or P1 (EU) respirators for low-level exposure .
  • Storage : Keep containers tightly sealed in a cool, ventilated area away from heat, light, and incompatible materials (strong acids, bases, oxidizers) .
  • Spill Management : Absorb with sand/vermiculite and dispose via approved waste channels .

Q. What synthetic routes are validated for preparing derivatives of methyl-substituted benzoate-tetrazole hybrids?

A common approach involves cyclization reactions with phosphorous oxychloride at 120°C, as demonstrated in analogous systems (e.g., 1,3,4-oxadiazole derivatives). Key steps include:

  • Coupling tetrazole precursors with benzoate esters via nucleophilic substitution.
  • Purification via column chromatography using ethyl acetate/hexane gradients .
  • Structural confirmation via IR, NMR, and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • Spectroscopy : FT-IR for functional groups (e.g., ester C=O at ~1700 cm⁻¹), ¹H/¹³C NMR for substituent positions .
  • Chromatography : HPLC or TLC with UV detection to assess purity (>95% recommended) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular weight (C₁₁H₁₁N₄O₃; theoretical MW 257.23 g/mol) .

Advanced Research Questions

Q. How can stability studies be designed to evaluate methyl 2-[(1-methyltetrazolyl)methoxy]benzoate under varying pH and temperature conditions?

  • Methodology :
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
    • Monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
    • Use LC-MS to identify degradation products (e.g., hydrolysis of the ester or tetrazole ring) .
  • Key Considerations : The compound is stable under normal conditions but may degrade in acidic/basic media. Toxicity of degradation byproducts should be assessed .

Q. What analytical strategies resolve contradictions in physicochemical data (e.g., solubility, pKa) for this compound?

  • Solubility : Perform shake-flask experiments in water, DMSO, and ethanol. Use HPLC to quantify solubility limits .
  • pKa Determination : Conduct potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide (TBAH). Plot mV vs. TBAH volume to calculate half-neutralization potentials (HNPs) .
    • Example: Analogous triazole-benzoate derivatives showed pKa values between 3.8–5.2 in DMF .

Q. How can researchers address the lack of toxicological and ecotoxicological data for this compound?

  • In Vitro Assays : Use cell viability assays (e.g., MTT on HEK-293 or HepG2 cells) to assess acute toxicity.
  • Ecotoxicology : Perform Daphnia magna or algal growth inhibition tests per OECD guidelines .
  • Computational Modeling : Apply QSAR tools to predict LD50 and bioaccumulation potential .

Methodological Challenges

Q. What experimental precautions are critical when synthesizing or handling this compound due to its acute toxicity profile?

  • Workflow :
    • Use closed-system reactors to minimize exposure.
    • Implement real-time air monitoring for airborne particulates.
    • Decontaminate equipment with 10% ethanol/water post-use .
  • Emergency Protocols : Immediate medical consultation required for exposure symptoms (e.g., respiratory irritation) .

Q. How can researchers optimize reaction yields for tetrazole-containing benzoate derivatives?

  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent Selection : Use aprotic solvents (DMF, acetonitrile) to stabilize intermediates.
  • Temperature Control : Gradual heating (80–120°C) reduces side reactions .

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